Pyrimido[5,4-e][1,2,4]triazin-3(2H)-one

Medicinal chemistry Physicochemical property profiling Scaffold selection

Pyrimido[5,4-e][1,2,4]triazin-3(2H)-one (CAS 3861-27-6) is the minimal unsubstituted 3-oxo-pyrimidotriazine scaffold, a fused heterocyclic system combining pyrimidine and 1,2,4-triazine rings with a carbonyl at position 3. With a molecular weight of 149.11 g/mol, XLogP3 of -0.8, topological polar surface area (TPSA) of 78.5 Ų, one hydrogen bond donor, and two hydrogen bond acceptors, this compound occupies a distinct physicochemical space relative to the more extensively studied 5,7-dione congeners such as toxoflavin and fervenulin.

Molecular Formula C5H3N5O
Molecular Weight 149.11 g/mol
CAS No. 3861-27-6
Cat. No. B13111018
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePyrimido[5,4-e][1,2,4]triazin-3(2H)-one
CAS3861-27-6
Molecular FormulaC5H3N5O
Molecular Weight149.11 g/mol
Structural Identifiers
SMILESC1=NC=NC2=NNC(=O)N=C21
InChIInChI=1S/C5H3N5O/c11-5-8-3-1-6-2-7-4(3)9-10-5/h1-2H,(H,8,10,11)
InChIKeyWBLCYHQJQVVZMM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Pyrimido[5,4-e][1,2,4]triazin-3(2H)-one (CAS 3861-27-6): Core Scaffold Identity and Procurement Context


Pyrimido[5,4-e][1,2,4]triazin-3(2H)-one (CAS 3861-27-6) is the minimal unsubstituted 3-oxo-pyrimidotriazine scaffold, a fused heterocyclic system combining pyrimidine and 1,2,4-triazine rings with a carbonyl at position 3 [1]. With a molecular weight of 149.11 g/mol, XLogP3 of -0.8, topological polar surface area (TPSA) of 78.5 Ų, one hydrogen bond donor, and two hydrogen bond acceptors, this compound occupies a distinct physicochemical space relative to the more extensively studied 5,7-dione congeners such as toxoflavin and fervenulin [1][2]. Unlike its dimethylated natural product analogs, this scaffold retains unsubstituted positions 5, 7, and 8, making it a versatile synthetic intermediate for constructing focused libraries that explore chemical space inaccessible to the toxoflavin/fervenulin series [3].

Why Pyrimido[5,4-e][1,2,4]triazin-3(2H)-one Cannot Be Replaced by Toxoflavin-Class 5,7-Diones


The pyrimidotriazine chemical space is dominated by the 5,7-dione subclass—toxoflavin, fervenulin, reumycin, and their 3-aryl derivatives—whose biological activities are tightly coupled to methylation pattern and oxidation state [1]. Toxoflavin (N1,N6-dimethyl-5,7-dione) acts as a potent TCF4/β-catenin antagonist (IC50 = 0.8 µM in HCT116 cell lysates) and KDM4A inhibitor, while fervenulin (N6,N8-dimethyl isomer) exhibits nematocidal rather than potent antibacterial activity [1]. The 3-oxo scaffold differs fundamentally: it possesses a hydrogen bond donor (N2-H) absent in the N1-methylated 5,7-diones, a distinct carbonyl placement that alters ring electronics and tautomeric preference, and unsubstituted positions 5 and 7 that permit divergent synthetic elaboration [2]. Substituting a 5,7-dione analog for the 3-oxo scaffold in a medicinal chemistry program therefore changes not only target engagement potential but also the entire vector of structure–activity relationship (SAR) exploration [2][3].

Quantitative Differentiation Evidence for Pyrimido[5,4-e][1,2,4]triazin-3(2H)-one (CAS 3861-27-6) Against Closest Analogs


Hydrogen Bond Donor Count Divergence: 3-Oxo Scaffold vs. Toxoflavin-Class 5,7-Diones

The target compound possesses one hydrogen bond donor (N2-H), whereas toxoflavin (1,6-dimethyl-5,7-dione) possesses zero hydrogen bond donors due to N1 and N6 methylation [1][2]. This single HBD difference is structurally significant for target engagement: the 3-oxo scaffold can act as a hydrogen bond donor in kinase hinge-binding motifs or protease active sites, while the 5,7-dione scaffold relies exclusively on hydrogen bond acceptor interactions [1][2]. The additional HBD also increases aqueous solubility potential (favorable for formulation) while potentially reducing passive membrane permeability relative to the zero-HBD toxoflavin series [1].

Medicinal chemistry Physicochemical property profiling Scaffold selection

Molecular Weight and Lipophilicity Offset: Favorable Lead-Likeness vs. Toxoflavin

The target compound has a molecular weight of 149.11 g/mol and XLogP3 of -0.8, placing it within fragment-like chemical space (MW < 250, XLogP < 3) [1]. In contrast, toxoflavin has MW 193.16 g/mol and XLogP3 of -0.7 [2]. The 44 Da mass reduction (23% lower) is meaningful: the target scaffold is more suitable for fragment-based drug discovery (FBDD) and subsequent growth strategies, where every heavy atom added can be tracked for ligand efficiency [1][2]. Additionally, the lower molecular weight of the 3-oxo scaffold combined with the presence of an H-bond donor yields a favorable ligand efficiency starting point that the toxoflavin scaffold cannot match because its dimethylated core is already elaborated beyond the fragment threshold [2].

Drug discovery Lead-likeness Fragment-based screening

Anticancer Cytotoxicity Window: Pyrimido[5,4-e][1,2,4]triazine Derivatives Exhibit Milder Potency and Distinct Cell-Line Selectivity vs. Toxoflavin

A series of pyrimido[5,4-e][1,2,4]triazine derivatives (6a–e) bearing aryl substituents at position 6 were evaluated against human lung carcinoma A549 cells; compound 6b showed the highest cytotoxicity with an IC50 of 3.6 µM [1]. In contrast, toxoflavin (a 1,6-dimethyl-5,7-dione) exhibits substantially higher cytotoxicity against hepatoma cell lines: IC50 values of 0.66 µM (Hep40), 0.36 µM (HepG2), and 0.98 µM (Huh7) [2]. The ~5–10 fold higher potency of toxoflavin reflects its polypharmacology as a β-catenin/TCF antagonist and KDM4A inhibitor, whereas the 6-aryl-pyrimidotriazine series shows more moderate, tunable cytotoxicity suitable for lead optimization without the acute toxicity risk associated with toxoflavin (mouse LD50 = 1.7 mg/kg i.v.) [2]. Note: the specific anticancer activity of the unsubstituted parent compound 3861-27-6 has not been reported; the above comparison uses the closest published 6-substituted derivatives as a class-level proxy.

Anticancer drug discovery Cytotoxicity profiling Kinase inhibitor selectivity

Methylation-Dependent Biological Activity: The Unsubstituted 3-Oxo Scaffold Avoids Target Promiscuity Associated with N-Methylated 5,7-Diones

A direct comparative study of reumycin, toxoflavin, and fervenulin demonstrated that the position and number of methyl groups on the pyrimidotriazine core profoundly influence biological activity [1]. Reumycin (desmethyl-5,7-dione) acts as a quorum sensing inhibitor in Pseudomonas aeruginosa by blocking LasR receptor binding without affecting bacterial growth, whereas toxoflavin (N1-methyl) gains strong antibacterial activity, and fervenulin (N8-methyl) exhibits lower virulence factor inhibition and negatively impacts the logarithmic growth phase [1]. This methylation-dependent functional switch underscores a key advantage of the 3-oxo scaffold: by lacking N-methyl groups at positions 1, 6, and 8, it avoids the target promiscuity and potential off-target effects that arise from methylation-driven conformational or electronic changes in the 5,7-dione series [1][2]. For procurement decisions, this means the 3-oxo scaffold provides a cleaner biological starting point for selective inhibitor design, whereas pre-methylated toxoflavin-type scaffolds carry inherent polypharmacology that may confound target deconvolution [1].

Target selectivity Epigenetics Antibacterial quorum sensing

Synthetic Versatility: Unsubstituted Positions 5 and 7 Enable Divergent Derivatization Not Possible with 5,7-Dione Scaffolds

The 3-oxo-pyrimidotriazine scaffold retains unsubstituted carbon centers at positions 5, 7, and 8, enabling electrophilic aromatic substitution, nucleophilic displacement, and cross-coupling reactions that are precluded in the 5,7-dione series where those positions are oxidized to carbonyls [1]. Brown and Lynn (1974) demonstrated that 3-alkoxy- and 3-amino-pyrimidotriazin-5-ones can be selectively hydrolyzed and aminated at position 5, while the 5,7-dione series (e.g., fervenulin, toxoflavin) is restricted to modifications at positions 1, 3, 6, and 8 [1][2]. Furthermore, the 3-oxo scaffold can serve as a precursor to both 5,7-diamine (PTP1B inhibitor class, IC50 values ranging from 6.2 to >100 µM depending on C3 substitution) and 3-aryl-5,7-dione series (β-catenin/TCF antagonists) [3]. This synthetic divergence means that procurement of the 3-oxo scaffold provides access to multiple distinct chemotypes from a single starting material, whereas the 5,7-dione scaffold cannot be reduced back to the parent 3-oxo state [1][3].

Synthetic chemistry Library synthesis Scaffold decoration

Enzyme Inhibition Selectivity Divergence: 3-Oxo Scaffold Lacks Inherent PDI Inhibitory Activity of 3-Methyltoxoflavin

3-Methyltoxoflavin (1,3,6-trimethyl-pyrimido[5,4-e][1,2,4]triazine-5,7-dione, CAS 32502-62-8) is a potent protein disulfide isomerase (PDI) inhibitor with an IC50 of 170 nM in the insulin turbidity assay . This activity arises specifically from the 5,7-dione oxidation state combined with N1,N3,N6-trimethylation. The 3-oxo scaffold (CAS 3861-27-6) lacks the 5,7-dicarbonyl motif and N-methyl substituents required for PDI engagement, thus avoiding this specific off-target liability [1]. This differential is critical for programs targeting kinases, epigenetic readers, or other enzyme classes where PDI inhibition would confound phenotypic readouts. Furthermore, toxoflavin itself (1,6-dimethyl-5,7-dione) is a known Mtb pyruvate dehydrogenase inhibitor (IC50 < 40 nM) via a redox-cycling mechanism dependent on the 5,7-quinone-like structure, a mechanism not available to the 3-oxo scaffold [2].

Protein disulfide isomerase Cancer therapeutics Scaffold selectivity

High-Value Research and Industrial Application Scenarios for Pyrimido[5,4-e][1,2,4]triazin-3(2H)-one (CAS 3861-27-6)


Fragment-Based Lead Discovery Campaigns Targeting Kinases or Epigenetic Readers

With MW 149.11 g/mol, XLogP3 -0.8, and one H-bond donor, the 3-oxo scaffold fits the Rule of Three for fragment-based drug discovery [1]. Unlike the pre-methylated toxoflavin scaffold (MW 193, 0 HBD), this fragment can be soaked into kinase crystals and grown vectorially from positions 5, 7, or 8 to exploit potency gains while tracking ligand efficiency (LE) [1]. The presence of a pyrimidine-like H-bond acceptor/donor pattern also makes it suitable for targeting the hinge region of ATP-binding sites [1][2].

Divergent Library Synthesis for Parallel Chemotype Exploration

By procuring the unsubstituted 3-oxo scaffold, a single starting material can be elaborated into at least three distinct bioactive series: (i) 3-aryl-5,7-diones as β-catenin/TCF antagonists [3]; (ii) 5,7-diamines as PTP1B inhibitors (IC50 range 6.2 to >100 µM depending on C3 amine substituent) [4]; and (iii) 3-amino-5-ones via selective aminolysis [2]. This divergent strategy maximizes hit-finding probability from a single chemical procurement and is compatible with parallel synthesis formats suitable for industrial medicinal chemistry workflows [2][3][4].

Quorum Sensing Inhibitor Development Without Antibacterial Growth Interference

The 2025 Gotoh et al. study established that the desmethyl pyrimidotriazine core (reumycin) selectively inhibits LasR-mediated quorum sensing in Pseudomonas aeruginosa without affecting bacterial growth, whereas N1-methylation (toxoflavin) introduces antibacterial activity that obscures quorum sensing-specific phenotypes [5]. The 3-oxo scaffold, which lacks all N-methyl groups, is predicted to maintain this growth-neutral profile while its unsubstituted positions enable optimization of LasR binding affinity and selectivity [5]. This is particularly valuable for anti-virulence drug discovery programs seeking to avoid the selective pressure that drives antibiotic resistance [5].

Chemical Probe Development Requiring Defined Target Engagement Without PDI Off-Target Liability

3-Methyltoxoflavin inhibits PDI with an IC50 of 170 nM, and toxoflavin itself inhibits Mtb PDH with IC50 < 40 nM via redox cycling [6]. These off-target activities complicate the use of the 5,7-dione scaffold class as clean chemical probes. The 3-oxo scaffold lacks the 5,7-quinone-like redox motif and N-methyl groups required for these mechanisms, making it a preferable starting point for developing target-specific chemical probes where phenotypic readouts must be unambiguously linked to the intended target [6][1].

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